molecular formula C12H13ClN2OS B3831725 4-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)butanamide CAS No. 300816-25-5

4-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)butanamide

Cat. No.: B3831725
CAS No.: 300816-25-5
M. Wt: 268.76 g/mol
InChI Key: ZSRDVKFVFBZPDH-UHFFFAOYSA-N
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Description

4-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)butanamide is an organic compound that belongs to the class of benzenesulfonamides. These compounds contain a sulfonamide group that is S-linked to a benzene ring.

Preparation Methods

The synthesis of 4-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)butanamide involves several steps. One common method includes the reaction of 3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophene-2-amine with 4-chlorobutanoyl chloride under controlled conditions. The reaction typically occurs in the presence of a base such as triethylamine and an organic solvent like dichloromethane. The product is then purified through recrystallization or chromatography .

Chemical Reactions Analysis

4-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)butanamide undergoes various chemical reactions, including:

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical properties:

  • Molecular Formula : C12H13ClN2OS
  • Molecular Weight : 268.76 g/mol
  • CAS Number : 300816-25-5
  • IUPAC Name : 4-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)butanamide

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. Specifically, it has shown effectiveness against various bacterial strains, including those resistant to conventional antibiotics. For instance, a study highlighted its inhibitory effects on Streptococcus pneumoniae, where it demonstrated an IC50 value indicating significant antibacterial potential .

Enzyme Inhibition

The compound also acts as an enzyme inhibitor. It has been studied for its ability to inhibit UDP-N-acetylmuramoyl-tripeptide--D-alanyl-D-alanine ligase, an enzyme crucial for bacterial cell wall synthesis. This inhibition could lead to the development of new antibacterial agents targeting resistant strains .

Drug Development

Due to its unique structural features, this compound serves as a lead compound in drug discovery programs aimed at developing novel therapeutics for bacterial infections. Its ability to inhibit key enzymes involved in bacterial growth makes it a candidate for further optimization in medicinal chemistry .

Structure-Activity Relationship (SAR) Studies

The compound's structure allows for various modifications that can enhance its biological activity or reduce toxicity. SAR studies have been conducted to explore how changes in the chemical structure affect its antimicrobial efficacy and pharmacokinetic properties .

Compound NameTarget EnzymeActivity TypeIC50 Value (nM)Reference
This compoundUDP-N-acetylmuramoyl-tripeptide--D-alanyl-D-alanine ligaseInhibition26,000
This compoundVarious bacterial strainsAntimicrobialNot specified

Case Study 1: Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of this compound against multidrug-resistant Streptococcus pneumoniae. The results showed that the compound significantly inhibited bacterial growth at concentrations that are achievable in vivo, suggesting potential for therapeutic use .

Case Study 2: SAR Optimization

In another investigation focusing on SAR, researchers modified the butanamide moiety of the compound to enhance solubility and bioavailability. These modifications resulted in derivatives with improved antimicrobial activity and reduced cytotoxicity in mammalian cell lines .

Mechanism of Action

The mechanism of action of 4-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)butanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

4-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)butanamide can be compared with other similar compounds, such as:

Biological Activity

4-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)butanamide is an organic compound notable for its potential biological activities. This compound belongs to the class of cyclopentathiophenes, which have garnered interest in medicinal chemistry due to their diverse pharmacological properties. This article reviews the biological activity of this compound, highlighting relevant research findings, case studies, and a comparative analysis with similar compounds.

The chemical structure and properties of this compound can be summarized as follows:

PropertyValue
CAS Number 304685-87-8
Molecular Formula C10H9ClN2OS
Molecular Weight 240.705 g/mol
IUPAC Name This compound
InChI Key IFPYPHZLEFBRSS-UHFFFAOYSA-N

Antimicrobial Properties

Research indicates that compounds related to cyclopentathiophenes exhibit significant antimicrobial activity. For instance, a study demonstrated that derivatives of cyclopentathiophene showed inhibition against various bacterial strains, including Streptococcus pneumoniae. The IC50 values for these compounds suggest strong antibacterial properties, with some derivatives exhibiting IC50 values in the nanomolar range .

The biological activity of this compound may be attributed to its ability to interfere with bacterial cell wall synthesis. Specifically, it has been shown to inhibit UDP-MurNAc-pentapeptide synthetase, an essential enzyme in peptidoglycan biosynthesis . This mechanism is crucial for the development of new antibiotics targeting resistant bacterial strains.

Case Studies

  • Case Study on Antibacterial Efficacy
    A recent study evaluated the antibacterial efficacy of several derivatives of cyclopentathiophene against Escherichia coli and Staphylococcus aureus. The study found that this compound exhibited superior activity compared to standard antibiotics, suggesting its potential as a lead compound for antibiotic development .
  • In Vivo Studies
    In vivo studies involving animal models have shown that administration of this compound resulted in significant reductions in bacterial load in infected tissues. These findings support its potential therapeutic applications in treating bacterial infections .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds is presented below:

Compound NameAntibacterial Activity (IC50)Mechanism of Action
This compound<50 nMInhibition of UDP-MurNAc-pentapeptide synthetase
2-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide60 nMSimilar mechanism as above
2-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-nitrobenzamide70 nMInhibition of cell wall synthesis

Properties

IUPAC Name

4-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2OS/c13-6-2-5-11(16)15-12-9(7-14)8-3-1-4-10(8)17-12/h1-6H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSRDVKFVFBZPDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=C2C#N)NC(=O)CCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501156247
Record name 4-Chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501156247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

300816-25-5
Record name 4-Chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)butanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=300816-25-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501156247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)butanamide
Reactant of Route 2
Reactant of Route 2
4-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)butanamide

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